![molecular formula C9H13BrClNS B13498118 2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13498118.png)
2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride is an organic compound with the molecular formula C9H12BrNS·HCl It is a derivative of phenylethylamine, where the phenyl ring is substituted with a bromine atom and a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 2-(methylsulfanyl)phenylacetic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position on the phenyl ring.
Reduction: The brominated product is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Amination: The alcohol is converted to the amine via a substitution reaction with ammonia or an amine source under suitable conditions.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, which is the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide, cyanide, or amines under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), ammonia (NH3)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: De-brominated phenylethylamine
Substitution: Hydroxyl, cyano, or amino derivatives
科学的研究の応用
2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylsulfanyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-[3-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride: Lacks the bromine atom, which may result in different chemical and biological properties.
2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone: Contains a ketone group instead of an amine, leading to different reactivity and applications.
Uniqueness
2-[3-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride is unique due to the presence of both bromine and methylsulfanyl groups on the phenyl ring. This combination of substituents can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
特性
分子式 |
C9H13BrClNS |
|---|---|
分子量 |
282.63 g/mol |
IUPAC名 |
2-(3-bromo-2-methylsulfanylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrNS.ClH/c1-12-9-7(5-6-11)3-2-4-8(9)10;/h2-4H,5-6,11H2,1H3;1H |
InChIキー |
UKCYYFUBQMOVLS-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC=C1Br)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


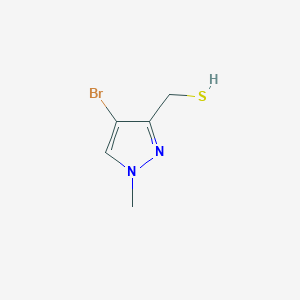
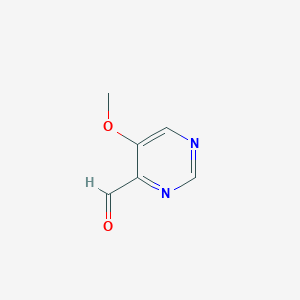
![{[1-(Aminomethyl)-3,3-difluorocyclobutyl]methyl}(imino)methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13498045.png)

![(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine](/img/structure/B13498064.png)
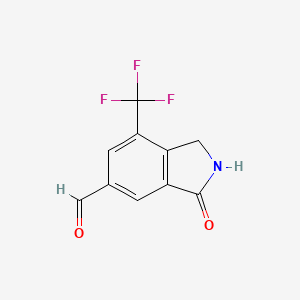
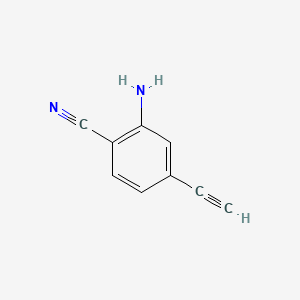
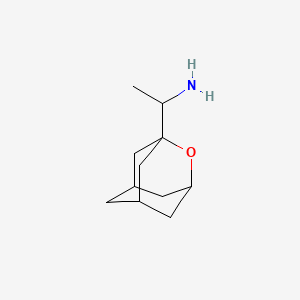

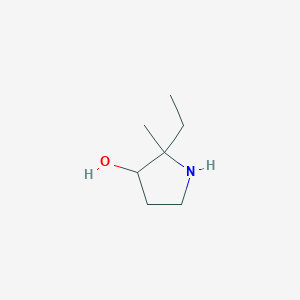
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)
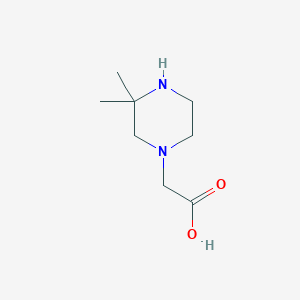
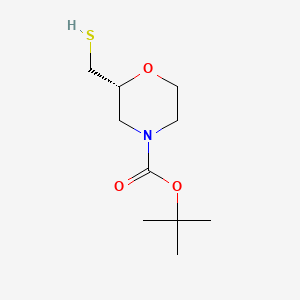
![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)
